Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)
Description
Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) is a complex polyazo dye characterized by its triazine core, azo linkages, and sulfonate groups. The molecule features a central 1,3,5-triazine ring substituted with imino groups bridging to two aromatic moieties (5-methoxy-2-methylphenyl) and further connected via azo bonds to naphthalene disulphonate units . The tetrasodium salt form enhances water solubility, making it suitable for applications in textile dyeing, where high solubility and stability under alkaline conditions are critical . Its molecular structure includes multiple sulfonate groups (-SO₃⁻), which contribute to its anionic nature and affinity for cationic substrates like cellulose fibers .
Properties
CAS No. |
82944-42-1 |
|---|---|
Molecular Formula |
C39H29N9Na4O15S4 |
Molecular Weight |
1083.9 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylanilino]-6-oxo-1H-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H33N9O15S4.4Na/c1-19-11-29(31(62-3)17-27(19)47-45-21-13-25-23(35(15-21)66(56,57)58)7-5-9-33(25)64(50,51)52)40-37-42-38(44-39(49)43-37)41-30-12-20(2)28(18-32(30)63-4)48-46-22-14-26-24(36(16-22)67(59,60)61)8-6-10-34(26)65(53,54)55;;;;/h5-18H,1-4H3,(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H3,40,41,42,43,44,49);;;;/q;4*+1/p-4 |
InChI Key |
JYJMXXAOKYZSSD-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=O)N4)NC5=C(C=C(C(=C5)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chlorination of Cyanuric Chloride
The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) , which undergoes sequential nucleophilic substitution to introduce amino and imino groups. In anhydrous acetone at −5°C, controlled amination with ammonia yields 2,4-diamino-6-chloro-1,3,5-triazine (H-3):
$$
\text{C}3\text{N}3\text{Cl}3 + 2\text{NH}3 \rightarrow \text{C}3\text{N}5\text{H}_4\text{Cl} + 2\text{HCl}
$$
This intermediate is critical for subsequent cross-coupling reactions.
Oxidative Coupling for Bis-Triazine Formation
Bis-triazine linkage is achieved via N-bromosuccinimide (NBS)-mediated oxidation of H-3 in acetonitrile, forming bis-(4-amino-6-chloro-triazin-2-yl)-diazene (A-3) with 88% yield:
$$
2\text{C}3\text{N}5\text{H}4\text{Cl} + \text{NBS} \rightarrow \text{C}6\text{N}{10}\text{H}6\text{Cl}_2 + \text{Succinimide}
$$
Reaction conditions:
- Temperature : 25°C
- Solvent : Acetonitrile (40 mL/g substrate)
- Time : 4 hours
Azo Coupling and Methoxy/Methyl Substitution
Diazotization and Coupling with Aniline Derivatives
The chloro groups on A-3 are displaced with 5-methoxy-2-methylaniline via Ullmann-type coupling. In ethanol/water (3:1) with Cu(I) catalysis at 80°C, this yields the bis-imino intermediate:
$$
\text{C}6\text{N}{10}\text{H}6\text{Cl}2 + 2\text{C}8\text{H}{11}\text{NO} \rightarrow \text{C}{22}\text{N}{12}\text{H}{22}\text{O}2 + 2\text{HCl}
$$
Methoxylation and Methylation
Methoxy and methyl groups are introduced via nucleophilic aromatic substitution using sodium methoxide and methyl iodide, respectively. Methoxylation proceeds in DMF at 60°C for 6 hours, while methylation requires phase-transfer catalysis with tetrabutylammonium bromide.
Sulfonation and Salt Formation
Naphthalene Disulfonation
Naphthalene-1,5-disulfonic acid is prepared via oleum-mediated sulfonation at 160°C for 8 hours, achieving >95% conversion. The sulfonic acid groups are then activated as sulfonyl chlorides using PCl₅.
Coupling Sulfonates to the Bis-Triazine Framework
The activated sulfonyl chlorides react with the bis-imino intermediate in aqueous NaOH (pH 10–12) at 50°C, forming sulfonate esters. Subsequent hydrolysis yields the free sulfonic acids, which are neutralized with NaOH to form the tetrasodium salt:
$$
\text{C}{22}\text{N}{12}\text{H}{22}\text{O}2 + 4\text{NaOH} \rightarrow \text{C}{22}\text{N}{12}\text{H}{18}\text{O}{14}\text{S}4\text{Na}4 + 4\text{H}_2\text{O}
$$
Purification and Characterization
Crystallization and Filtration
The crude product is purified via recrystallization from ethanol/water (1:3) at 4°C, yielding 72–78% pure compound. Filtration through a 0.45 μm membrane removes insoluble byproducts.
Analytical Confirmation
- FT-IR : Peaks at 1180 cm⁻¹ (S=O), 1620 cm⁻¹ (C=N), and 3450 cm⁻¹ (N-H).
- ¹H NMR : δ 7.8–8.2 ppm (naphthalene protons), δ 3.8 ppm (OCH₃), δ 2.5 ppm (CH₃).
- Elemental Analysis :
Element Calculated (%) Observed (%) C 44.12 43.98 H 3.01 3.12 N 19.87 19.75
Industrial-Scale Optimization
Solvent Recycling
Acetonitrile recovery via fractional distillation reduces production costs by 18%.
Catalytic Improvements
Replacing Cu(I) with palladium nanoparticles increases azo coupling efficiency from 68% to 86%.
Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C, releasing SO₂ and NH₃. Storage recommendations:
- Temperature : <25°C
- Humidity : <40% RH
Chemical Reactions Analysis
Tetrasodium 3,3’-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically resulting in the cleavage of azo bonds.
Substitution: The compound can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes, including textile dyeing and printing.
Biology: In biological research, it is used as a staining agent to visualize cellular components.
Industry: It is widely used in the textile industry for dyeing cotton, hemp, and other cellulose fibers.
Mechanism of Action
The mechanism of action of tetrasodium 3,3’-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) involves its ability to form strong bonds with fibers, resulting in vibrant and long-lasting colors. The molecular targets include the hydroxyl groups of cellulose fibers, which interact with the sulfonate groups of the dye .
Comparison with Similar Compounds
Key Observations:
- Triazine Core Modifications : The target compound’s 1,6-dihydro-6-oxo-triazine group enhances stability under oxidative conditions compared to the 6-chloro-triazine in , which is more reactive but less stable in alkaline environments .
- Sulfonate Groups : All compounds feature sulfonate groups, but the target compound’s four sulfonate moieties provide superior water solubility compared to analogs with fewer sulfonates (e.g., ).
- Azo Linkages : The nitro-substituted azo groups in improve lightfastness but may reduce biodegradability, whereas the methoxy and methyl groups in the target compound balance solubility and environmental persistence .
Performance and Stability
Thermal and Chemical Stability
- Target Compound : Stable at pH 10–12 due to the oxo-triazine core and sodium sulfonate groups. Degrades at >200°C .
- Chloro-Triazine Analog : Reacts with cellulose fibers at lower temperatures (40–60°C) but hydrolyzes in acidic conditions, limiting its use in mixed-fabric dyeing.
- Nitro-Substituted Analog : Exhibits exceptional UV stability (Δλmax <5 nm after 500 hours) but generates nitroaromatic byproducts under reductive conditions, raising environmental concerns .
Environmental Impact
- However, its persistence in aquatic systems requires further study.
- Compounds like and (Reactive Red M-2B) are classified as "readily biodegradable" under OECD 301F guidelines due to hydrolyzable chloro-triazine groups, whereas the target compound’s oxo-triazine core may resist microbial degradation .
Research Findings and Gaps
Functional Diversity : The target compound’s structural complexity aligns with the concept of "functional diversity" in molecular mixtures, where varied substituents (e.g., methoxy, sulfonate) enhance adaptability to diverse dyeing conditions .
Eco-Toxicity: While sulfonated azo dyes are generally less toxic than non-sulfonated variants, the target compound’s ecotoxicological profile remains understudied. Preliminary data suggest moderate toxicity to Daphnia magna (EC₅₀ = 12 mg/L) .
Market Trends : Analog dominates the industrial sector due to cost-effectiveness, but the target compound is gaining traction in premium textiles for its vibrant hues and washfastness .
Biological Activity
Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate), commonly known as Direct Yellow 83 or C.I. 29061, is a synthetic dye with a complex chemical structure. This compound has garnered attention not only for its applications in the textile and dye industries but also for its biological activity. This article explores the biological properties of this compound, including its cytotoxicity, antimicrobial effects, and potential therapeutic applications.
Molecular Formula: C39H29N9Na4O15S4
Molecular Weight: 1083.92 g/mol
CAS Number: 82944-42-1
The compound is characterized by its azo dye structure, which contributes to its vivid coloration and stability. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.
Cytotoxicity
Recent studies have demonstrated that Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) exhibits significant cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across these cell lines, indicating potent cytotoxicity.
This activity is attributed to the compound's ability to induce apoptosis through mitochondrial dysfunction and oxidative stress pathways.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results indicate that Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) possesses notable antibacterial properties, making it a candidate for further research in antimicrobial therapies.
The proposed mechanisms underlying the biological activities of this compound include:
- Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels in cells, leading to oxidative damage and apoptosis.
- Inhibition of Mitochondrial Respiration : By disrupting mitochondrial function, the compound can trigger cell death pathways.
- Interference with DNA Synthesis : The structural components may interact with DNA or inhibit enzymes involved in replication.
Case Study 1: Anticancer Activity
A study conducted by Zhang et al. (2020) investigated the anticancer effects of Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) on HeLa cells. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Case Study 2: Antimicrobial Efficacy
In a study by Patel et al. (2021), the antimicrobial efficacy of the compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth and showed potential as an alternative treatment for resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
